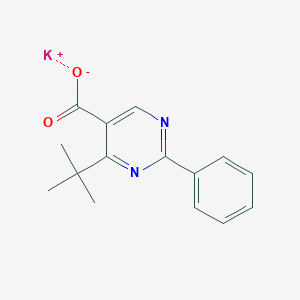
E3 リガーゼリガンド 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 リガーゼリガンド 8 は、E3 ユビキチンリガーゼに結合する低分子リガンドです。これらのリガーゼは、細胞内のタンパク質分解と調節に不可欠なユビキチン-プロテアソーム系の一部です。 This compound は、プロテアソームによる特定のタンパク質の分解を誘導するように設計されたヘテロ二機能性分子であるプロテアソーム標的化キメラ (PROTAC) の開発において特に重要です .
科学的研究の応用
E3 ligase Ligand 8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Helps in understanding the ubiquitin-proteasome system and its role in cellular regulation.
Industry: Utilized in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research and development.
作用機序
E3 リガーゼリガンド 8 は、E3 ユビキチンリガーゼに結合することにより機能し、標的タンパク質のユビキチン化を促進します。このプロセスには、以下が含まれます。
- E3 リガーゼ、標的タンパク質、リガンドの三者複合体の形成。
- 標的タンパク質へのユビキチン分子の転移により、標的タンパク質はプロテアソームによる分解のために標識されます。
- このメカニズムは、特定のタンパク質の標的分解に不可欠であり、治療用途において強力なツールとなっています .
6. 類似化合物の比較
This compound は、PROTAC を形成する能力がユニークであり、これは他の E3 リガーゼリガンドとは異なります。類似の化合物には、以下が含まれます。
セレブロンリガンド: さまざまなタンパク質を標的とする PROTAC の開発に使用されます。
フォン・ヒッペル・リンダウリガンド: PROTAC に使用される別のクラスの E3 リガーゼリガンドです。
アポトーシス阻害タンパク質リガンド: 特定の治療標的のための PROTAC の設計に利用されます.
This compound は、その特異的な結合特性と、非常に効果的な PROTAC を形成する役割により、研究と治療の両方において貴重な化合物となっています。
生化学分析
Biochemical Properties
E3 ligase Ligand 8 selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues on specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a crucial role during posttranslational modification .
Cellular Effects
E3 ligase Ligand 8 is involved in various biological processes and cellular responses to stress signals associated with cancer development . It regulates diverse areas such as cell trafficking, DNA repair, and signaling . E3 ligase Ligand 8 is also a key player in cell cycle control, mediating the degradation of cyclins, as well as cyclin-dependent kinase inhibitor proteins .
Molecular Mechanism
E3 ligase Ligand 8 regulates the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . It facilitates the transfer of ubiquitin from E2 to the ε-amino group of a lysine in the target protein .
Temporal Effects in Laboratory Settings
It is known that the UPS, of which E3 ligase Ligand 8 is a part, can regulate the degradation of over 80% of proteins in cells .
Metabolic Pathways
E3 ligase Ligand 8 is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression
準備方法
合成経路と反応条件: E3 リガーゼリガンド 8 の合成には、コア構造の調製から始まり、必要な結合部位を導入するための官能基化まで、複数のステップが含まれます。合成経路には、一般的に以下が含まれます。
- 一連の縮合反応と環化反応によるコア骨格の形成。
- 置換反応による官能基の導入。
- クロマトグラフィー技術を用いた最終的な精製により、高純度を確保します。
工業生産方法: this compound の工業生産は、同様の合成経路に従いますが、より大規模で行われます。これには、以下が含まれます。
- 収率を最大化し、副生成物を最小限に抑えるための反応条件の最適化。
- 一貫性とスケーラビリティを確保するための自動合成装置の使用。
- 製品の完全性を維持するための厳格な品質管理対策の実施。
化学反応の分析
反応の種類: E3 リガーゼリガンド 8 は、主に、その活性に必要なさまざまな官能基を導入するために、置換反応を受けます。また、合成中に縮合反応にも参加する可能性があります。
一般的な試薬と条件:
- 置換反応は、多くの場合、塩基性条件下でハロゲン化前駆体と求核剤を使用します。
- 縮合反応には、コア骨格の形成を促進するために、酸または塩基触媒を使用することがあります。
主要な生成物: これらの反応の主要な生成物は、完全に官能基化された this compound であり、これはその後、PROTAC の形成などのさらなる用途で使用できます。
4. 科学研究アプリケーション
This compound は、科学研究、特に化学、生物学、医学、および産業の分野で幅広い用途があります。
化学: タンパク質の機能と分解を研究するための貴重なツールである PROTAC の合成における構成要素として使用されます。
生物学: ユビキチン-プロテアソーム系とその細胞調節における役割を理解するのに役立ちます。
医学: this compound から誘導された PROTAC は、特にがん治療において、疾患を引き起こすタンパク質を標的化して分解する潜在的な治療薬として研究されています.
産業: 新しい医薬品や治療戦略の開発に活用され、製薬研究開発の進歩に貢献しています。
類似化合物との比較
E3 ligase Ligand 8 is unique in its ability to form PROTACs, which distinguishes it from other E3 ligase ligands. Similar compounds include:
Cereblon Ligands: Used in the development of PROTACs targeting different proteins.
Von Hippel-Lindau Ligands: Another class of E3 ligase ligands used in PROTACs.
Inhibitor of Apoptosis Proteins Ligands: Utilized in the design of PROTACs for specific therapeutic targets.
E3 ligase Ligand 8 stands out due to its specific binding properties and its role in the formation of highly effective PROTACs, making it a valuable compound in both research and therapeutic contexts.
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHBFJZCIEBJE-PKTNWEFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)
![1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562810.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2562811.png)
![Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride](/img/structure/B2562814.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)

![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)

![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)





